6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one
Overview
Description
6-(2-Aminoethyl)furo[2,3-c]pyridin-7(6H)-one is a chemical compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a furo[2,3-c]pyridin-7(6H)-one core with an aminoethyl group attached at the 6th position.
Mechanism of Action
Target of Action
The primary target of 6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one is Gram-positive bacteria . The compound acts as a photosensitizer, which is a molecule that absorbs light and transfers that energy to other molecules, creating a chemical change .
Mode of Action
this compound interacts with its targets through a process called photodynamic ablation . This involves the absorption of light, which leads to the generation of reactive oxygen species (ROS) such as singlet oxygen (^1O2) and hydroxyl radicals (˙OH) . These ROS can cause damage to the bacterial cells, leading to their destruction .
Biochemical Pathways
The generation of ros can disrupt many cellular processes, including damage to proteins, lipids, and dna, which can lead to cell death .
Result of Action
The action of this compound results in the specific imaging and photodynamic ablation of Gram-positive bacteria .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. Factors such as light availability and intensity can affect the compound’s ability to absorb light and generate ROS . Additionally, the presence of other substances, pH levels, and temperature can also impact the compound’s stability and effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one typically involves multiple steps, starting with the construction of the furo[2,3-c]pyridin-7(6H)-one core. This can be achieved through cyclization reactions involving appropriate precursors. Subsequent functionalization introduces the aminoethyl group at the desired position.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-(2-Aminoethyl)furo[2,3-c]pyridin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding amine derivatives.
Reduction: Reduction reactions can be performed to convert functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Amine oxides, nitro compounds, and other oxidized derivatives.
Reduction Products: Alcohols, amines, and other reduced derivatives.
Substitution Products: Alkylated or aminated derivatives of the original compound.
Scientific Research Applications
6-(2-Aminoethyl)furo[2,3-c]pyridin-7(6H)-one has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a ligand or inhibitor in biochemical studies, interacting with various biomolecules.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: It can be utilized in the production of advanced materials and chemical intermediates.
Comparison with Similar Compounds
Furo[2,3-c]pyridin-7(6H)-one derivatives: Variants with different substituents at the 6th position.
Aminoethyl-substituted heterocycles: Compounds with similar aminoethyl groups attached to other heterocyclic cores.
Uniqueness: 6-(2-Aminoethyl)furo[2,3-c]pyridin-7(6H)-one stands out due to its specific structural features and potential applications. Its unique combination of a furo[2,3-c]pyridin-7(6H)-one core and an aminoethyl group allows for diverse chemical reactivity and biological activity.
Biological Activity
6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound, drawing from diverse research studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. The molecular structure features a furo-pyridine core, which is known to contribute to various biological activities.
Antimicrobial Activity
Research has demonstrated that derivatives of furo[2,3-c]pyridines exhibit significant antimicrobial properties. For instance:
- Antibacterial Properties : A study reported that furochromone derivatives showed activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .
- Antifungal Activity : Compounds containing the furo-pyridine structure have also been evaluated for antifungal properties against various fungi, showcasing a spectrum of efficacy .
Compound | Activity Type | Target Organisms | Reference |
---|---|---|---|
This compound | Antibacterial | Staphylococcus aureus | |
This compound | Antifungal | Candida albicans |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies:
- Cell Line Studies : In vitro assays indicated significant cytotoxic effects against cancer cell lines such as KYSE70 and KYSE150. For example, one derivative demonstrated an IC50 value of 0.655 µg/mL after 24 hours of exposure, indicating potent anti-tumor activity .
Cell Line | Compound Concentration (µg/mL) | % Growth Inhibition | IC50 (µg/mL) |
---|---|---|---|
KYSE70 | 20 | 99% | 0.655 |
KYSE150 | 40 | Significant | Not specified |
The mechanisms underlying the biological activities of this compound are thought to involve:
- Inhibition of Key Enzymes : Molecular docking studies suggest that the compound may interact with critical enzymes involved in cancer progression and microbial survival.
- Modulation of Signaling Pathways : Some studies indicate that furo-pyridine derivatives can influence pathways such as MAPK and NF-kB, which are pivotal in inflammation and cancer .
Case Studies
- Antimicrobial Evaluation : A comprehensive study evaluated several furo-pyridine derivatives against a panel of resistant bacterial strains. The results highlighted that certain modifications to the furo-pyridine structure enhanced antibacterial potency significantly compared to standard antibiotics like ciprofloxacin .
- Antitumor Activity Assessment : Another investigation focused on the anti-tumor effects of furo-pyridine derivatives on lung cancer cell lines. The findings revealed that compounds with specific substitutions exhibited enhanced cytotoxicity and induced apoptosis through mitochondrial pathways .
Properties
IUPAC Name |
6-(2-aminoethyl)furo[2,3-c]pyridin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-3-5-11-4-1-7-2-6-13-8(7)9(11)12/h1-2,4,6H,3,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKERGQZMYLPFLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1C=CO2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.